1-allyl-2-[(3-fluorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazole
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Overview
Description
1-allyl-2-[(3-fluorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazole is a useful research compound. Its molecular formula is C25H21FN2O2S and its molecular weight is 432.51. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Applications
- A study on related 2-(chromon-3-yl)-4,5-diphenyl-1H-imidazoles demonstrated significant in vitro antimicrobial activity against various pathogenic bacterial and fungal strains. This suggests potential antimicrobial applications for the 1-allyl-2-[(3-fluorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazole compound as well (Sharma et al., 2017).
Applications in Organic Synthesis
- Research on palladium catalysts containing imidazolium-tagged chiral diamidophosphite ligands, including compounds structurally similar to this compound, showed effective use in asymmetric allylic substitutions. This indicates potential applications in organic synthesis and the pharmaceutical industry (Bravo et al., 2014).
Antioxidant Properties
- Another study synthesized structurally similar 5-Substituted 1-Aryl-2,3-diphenyl imidazoles, which showed predominant antioxidant activity. This points to possible antioxidant applications for the compound (Naik et al., 2012).
Cytotoxic Evaluation
- A study on 1-(4-fluorobenzyl)-2,4,5-triphenyl-1H-imidazole derivatives, which are structurally related, showed outstanding cytotoxicity towards cancer cells, indicating potential applications in cancer research or therapy (Ganga & Sankaran, 2020).
Applications in Material Science
- A study focusing on fluorocopolymers grafted by azole functions, including imidazole, suggests potential applications in material science, particularly in the development of proton-conducting membranes for fuel cells (Campagne et al., 2013).
Colorimetric and Fluorometric Chemosensor
- Research on a novel imidazole-derived chemosensor for bifunctional detection of copper (II) and sulphide ions in environmental water samples indicates potential applications in environmental monitoring and analysis (Mahnashi et al., 2019).
Mechanism of Action
Target of action
Imidazole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound might also interact with various biological targets.
Mode of action
The mode of action would depend on the specific targets of the compound. For example, some imidazole derivatives have been shown to modulate the activity of GABA receptors, which could result in changes in neuronal signaling.
Biochemical pathways
Without specific information on the compound’s targets, it’s difficult to predict the exact biochemical pathways it might affect. Compounds that modulate gaba receptors can affect neuronal signaling pathways and have potential effects on mood, anxiety, and sleep.
Result of action
The molecular and cellular effects of the compound would depend on its specific targets and mode of action. For example, modulation of GABA receptors could result in changes in neuronal excitability.
Properties
IUPAC Name |
2-[(3-fluorophenyl)methylsulfonyl]-4,5-diphenyl-1-prop-2-enylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN2O2S/c1-2-16-28-24(21-13-7-4-8-14-21)23(20-11-5-3-6-12-20)27-25(28)31(29,30)18-19-10-9-15-22(26)17-19/h2-15,17H,1,16,18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRBUWOMAQORABC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=C(N=C1S(=O)(=O)CC2=CC(=CC=C2)F)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.